5-Propylthiophene-2-carbothioamide
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Overview
Description
5-Propylthiophene-2-carbothioamide is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a propyl group attached to the thiophene ring at the 5-position and a carbothioamide group at the 2-position. Thiophene derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylthiophene-2-carbothioamide typically involves the functionalization of the thiophene ring. One common method is the lithiation of thiophene followed by the introduction of the propyl group and the carbothioamide group. The lithiation process is carried out using n-butyllithium at low temperatures (around -78°C) to ensure regioselectivity. Subsequent reactions introduce the desired functional groups .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale lithiation and functionalization processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Propylthiophene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbothioamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as bromine or iodine can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-Propylthiophene-2-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 5-Propylthiophene-2-carbothioamide involves its interaction with specific molecular targets. The sulfur atom in the thiophene ring can participate in various chemical interactions, while the carbothioamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbothioamide: Lacks the propyl group, leading to different chemical properties and reactivity.
5-Methylthiophene-2-carbothioamide: Contains a methyl group instead of a propyl group, resulting in different steric and electronic effects.
5-Butylthiophene-2-carbothioamide: Contains a butyl group, which affects its solubility and reactivity compared to the propyl derivative
Uniqueness
5-Propylthiophene-2-carbothioamide is unique due to the presence of the propyl group, which influences its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
24662-25-7 |
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Molecular Formula |
C8H11NS2 |
Molecular Weight |
185.3 g/mol |
IUPAC Name |
5-propylthiophene-2-carbothioamide |
InChI |
InChI=1S/C8H11NS2/c1-2-3-6-4-5-7(11-6)8(9)10/h4-5H,2-3H2,1H3,(H2,9,10) |
InChI Key |
VHCGEEVYUCSLMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(S1)C(=S)N |
Origin of Product |
United States |
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